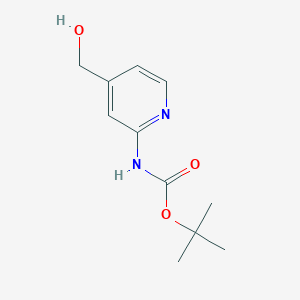

5-Amino-1-(tert-butyl)-1H-pyrazol-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

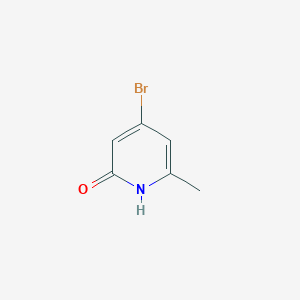

5-Amino-pyrazoles are a class of organic compounds that have been used as building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . They are often used in the field of pharmaceutics and medicinal chemistry .

Synthesis Analysis

5-Amino-pyrazoles can be synthesized through various methods. One common method involves the condensation of β-ketonitriles with hydrazines . Another method reported involves a pseudo-three-component condensation reaction .Molecular Structure Analysis

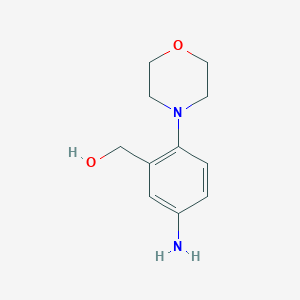

The molecular structure of 5-Amino-pyrazoles generally consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and an amino group .Chemical Reactions Analysis

5-Amino-pyrazoles can participate in a variety of chemical reactions. They can be used in conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Amino-pyrazoles can vary depending on the specific compound. For example, one compound has a molecular formula of C17H19N5O, an average mass of 309.366 Da, and a monoisotopic mass of 309.158966 Da .Applications De Recherche Scientifique

Synthesis of Pyrazolo[4,3-b]pyridine Derivatives

The compound is used in the synthesis of 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives. These derivatives have a wide range of pharmacological properties and are part of anxiolytic drugs. They also act as antagonists of the corticotropin growth factor receptor and cholecystokinin hormones .

Development of Drugs for Central Nervous System

The compound is used in the development of drugs for the treatment of the central nervous system. It’s also used in the development of viral, inflammatory, tumor, cardiovascular, and bacterial diseases .

Synthesis of Ceftolozane

The compound is used as an important intermediate product in the synthesis of ceftolozane, a new intravenous fifth-generation cephalosporin antibiotic . Ceftolozane has a wide antibacterial spectrum and strong activity against both Gram-positive and Gram-negative bacteria .

Reaction with α, β -unsaturated Compounds

The compound is used in the condensation of 5-amino-pyrazoles and enynones in the presence of ethanol and heat, providing easy access to fluorescent (trimethylsilylethynyl) pyrazolo[1,5-a]pyrimidines .

Synthesis of N-Heterocyclic Amines

The compound is used in the synthesis of N-heterocyclic amines, which are valuable building blocks in drug discovery and modern organic synthesis . These amines are key precursors in the preparation of active pharmaceutical ingredients, bioactive molecules, natural occurring products, and agrochemicals .

Synthesis of Pyrazole Derivatives

The compound is used in the synthesis of pyrazole derivatives, which are effective PDE4 inhibitors for treating anti-inflammatory diseases .

Orientations Futures

Mécanisme D'action

Target of Action

5-Amino-1-(tert-butyl)-1H-pyrazol-3-ol, also known as 3-amino-2-tert-butyl-1H-pyrazol-5-one, is a type of 5-amino-pyrazole . These compounds are known to be versatile synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . .

Mode of Action

5-amino-pyrazoles are known to be involved in a variety of chemical reactions, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Biochemical Pathways

5-amino-pyrazoles are known to be used in the synthesis of diverse heterocyclic compounds, which are often found in many natural products, such as vitamins, hormones, antibiotics, and dyes .

Result of Action

5-amino-pyrazoles are known to be similar to biologically active compounds, with diverse applications especially in the field of pharmaceutics and medicinal chemistry .

Propriétés

IUPAC Name |

3-amino-2-tert-butyl-1H-pyrazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O/c1-7(2,3)10-5(8)4-6(11)9-10/h4H,8H2,1-3H3,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BROXQDABYJKKCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=CC(=O)N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10634496 |

Source

|

| Record name | 5-Amino-1-tert-butyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-(tert-butyl)-1H-pyrazol-3-ol | |

CAS RN |

359867-35-9 |

Source

|

| Record name | 5-Amino-1-tert-butyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one](/img/structure/B1290449.png)